

Technical Guide: 3-Methyl-2-Thiophene Propanol Derivatives

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Compound of Interest

Compound Name: *1-(3-Methyl-2-thienyl)-1-propanol*

Cat. No.: *B7865369*

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Part 1: Executive Summary & Core Identity[1]

Compound Identity: 3-(3-methylthiophen-2-yl)propan-1-ol Target Class: Thiophene-based Heterocyclic Alcohols Primary Application: Pharmaceutical Intermediates (Bioisosteres), Conducting Polymer Linkers, Agrochemical Scaffolds.[1]

Strategic Significance

The 3-methyl-2-thiophene propanol scaffold represents a critical structural modification of the "privileged" thiophene pharmacophore.[1] While unsubstituted thiophene propanols are well-known intermediates (e.g., for Duloxetine), the introduction of a methyl group at the C3 position offers two distinct advantages in drug design:[1]

- **Metabolic Blockade:** The C3-methyl group sterically hinders metabolic oxidation at the sensitive -position of the thiophene ring, potentially extending the half-life of derived therapeutics.[1]
- **Conformational Lock:** The substituent restricts the rotation of the C2-side chain, favoring specific binding conformers that can enhance receptor affinity compared to the more flexible

unsubstituted analogs.[1]

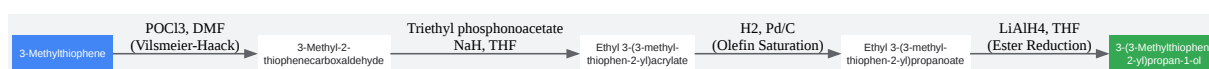
Part 2: Synthetic Methodologies

Core Synthesis: The "C2-Extension" Protocol

This protocol details the robust synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol from commercially available 3-methylthiophene.[1] This route is preferred for its scalability and regioselectivity.[1]

Reaction Scheme Overview

- Formylation: Vilsmeier-Haack reaction to install the aldehyde at C2.
- Chain Extension: Horner-Wadsworth-Emmons (HWE) olefination.[1]
- Reduction: Catalytic hydrogenation followed by hydride reduction.[1]



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Figure 1: Stepwise synthesis of the core propanol scaffold from 3-methylthiophene.

Detailed Experimental Protocol

Step 1: Regioselective Formylation

Rationale: The 2-position is electronically activated by the sulfur atom.[1] The 3-methyl group directs electrophilic substitution to the adjacent C2 position due to steric and electronic reinforcement.[1]

- Reagents: 3-Methylthiophene (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).
- Procedure:

- Cool DMF to 0°C under N
 - . Dropwise add POCl
- (maintain <10°C) to form the Vilsmeier reagent.[1]
- Add 3-methylthiophene slowly.
- Heat to 80°C for 3 hours.
- Quench: Pour into ice water and neutralize with NaOAc.
- Isolation: Extract with DCM. The product, 3-methyl-2-thiophenecarboxaldehyde, is a pale yellow oil.[1]
- QC Check:
 - H NMR (CDCl
 -)
 - 9.98 (s, 1H, CHO), 7.60 (d, 1H), 6.95 (d, 1H), 2.55 (s, 3H).[1]

Step 2: HWE Olefination & Reduction

Rationale: HWE is preferred over Wittig for easier byproduct removal (water-soluble phosphate esters).[1]

- Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).
- Procedure:
 - Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min.
 - Add aldehyde from Step 1. Warm to RT and stir 2h.
 - Workup: Quench with sat. NH
 - Cl. Extract with EtOAc.[1]

- Hydrogenation: Dissolve the crude acrylate in EtOH. Add 10% Pd/C (5 wt%).^[1] Stir under H
balloon for 12h. Filter through Celite.^[1]
- Final Reduction: Dissolve saturated ester in THF. Cool to 0°C. Add LiAlH
(1.0 eq) pellets carefully. reflux 1h.
- Purification: Fieser workup (H
O, 15% NaOH, H
O). Flash chromatography (Hex:EtOAc 3:1).^[1]

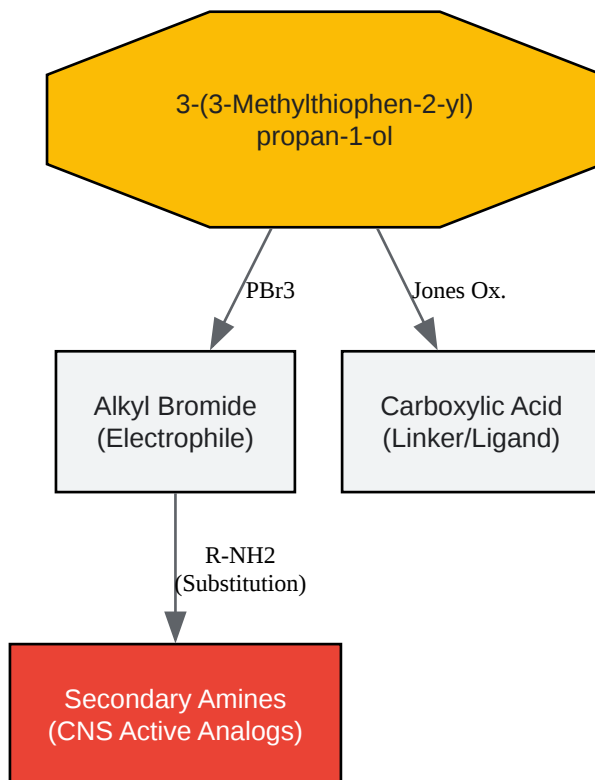
Part 3: Derivative Workflows & Applications

Once the 3-methyl-2-thiophene propanol core is synthesized, it serves as a divergent hub for high-value derivatives.^[1]

Functionalization Pathways^[1]

Target Derivative Class	Reagents / Conditions	Application
Alkyl Halides	PBr or SOCl , DCM, 0°C	Electrophile for alkylating amines (e.g., secondary amines for CNS drugs). ^[1]
Sulfonates (Leaving Groups)	MsCl or TsCl, Et N, DCM	Precursor for nucleophilic displacement (Azide, Cyanide). ^[1]
Carboxylic Acids	Jones Reagent or TEMPO/BAIB	Linker for peptide coupling or MOF ligands. ^[1]
Aldehydes	Swern Oxidation or DMP	Precursor for reductive amination (Duloxetine analogs). ^[1]

Visualization of Derivative Logic



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Figure 2: Divergent synthesis pathways from the propanol core.[1][2][3]

Part 4: Analytical Characterization

To validate the synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃

, 400 MHz

- Aromatic Region:

- 7.05 (d,

- Hz, 1H, C5-H)[1]

- 6.78 (d, Hz, 1H, C4-H)[1]
- Note: The coupling constant of ~5.2 Hz is characteristic of 2,3-disubstituted thiophenes.[1]
- Aliphatic Chain:
 - 3.68 (t, Hz, 2H, -CH -OH)[1]
 - 2.85 (t, Hz, 2H, Thiophene-CH -)[1]
 - 2.20 (s, 3H, Thiophene-CH) [1]
 - 1.90 (m, 2H, -CH -CH -CH -)[1]

Mass Spectrometry (GC-MS)[1]

- Molecular Ion (M⁺): 156 m/z[1]
- Base Peak: 111 m/z (Loss of propyl chain, formation of methyl-thiophenium ion).[1]
- Fragmentation: 156
138 (Loss of H
O)

111 (Cleavage).[1]

Part 5: Safety & Handling (E-E-A-T)[1]

Author's Note: Thiophene derivatives often possess a distinct, sulfurous odor and can be skin irritants.[1]

- Vilsmeier-Haack Hazard: The intermediate chloroiminium salt is moisture-sensitive and corrosive.[1] Quench slowly into ice to prevent thermal runaway.[1]
- Thiophene Toxicity: While less toxic than benzene, thiophenes are potential hepatic toxins.[1] All reactions must be performed in a fume hood.[1]
- Waste Disposal: Sulfur-containing waste must be segregated from standard organic solvents to prevent foul odors in waste streams and catalyst poisoning in incinerators.[1]

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